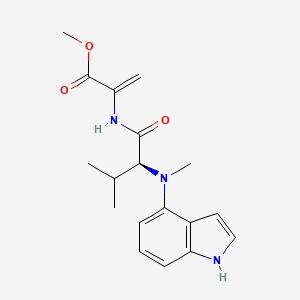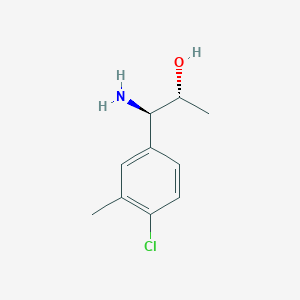![molecular formula C14H21N3O2 B13054926 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is part of the benzooxazine family, which is known for its diverse biological and chemical properties.
Métodos De Preparación
The synthesis of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine typically involves a multi-step process. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with morpholine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine can be compared with other similar compounds in the benzooxazine family, such as:
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
- 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The uniqueness of this compound lies in its morpholino group, which imparts distinct reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-7-morpholin-4-yl-3,4-dihydro-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C14H21N3O2/c1-14(2)9-16-11-7-10(15)12(8-13(11)19-14)17-3-5-18-6-4-17/h7-8,16H,3-6,9,15H2,1-2H3 |
Clave InChI |
SBBXSPPWXQLDEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C(O1)C=C(C(=C2)N)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


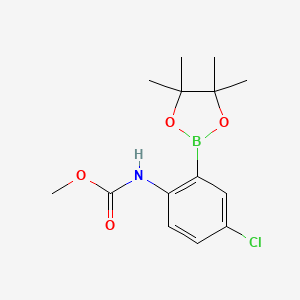

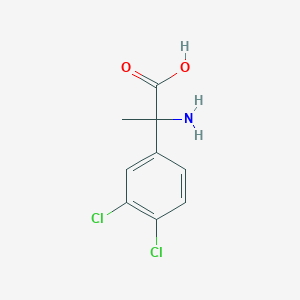
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
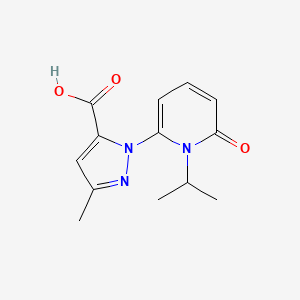
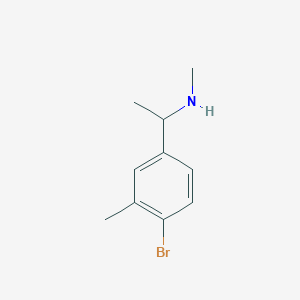
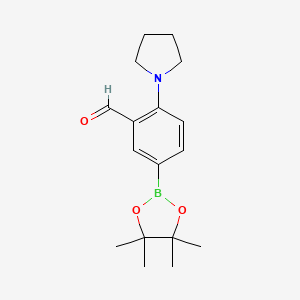
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)

